molecular formula C19H22O5 B14711222 Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,12,17-pentol CAS No. 22756-47-4

Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,12,17-pentol

Cat. No.: B14711222
CAS No.: 22756-47-4
M. Wt: 330.4 g/mol
InChI Key: LUOQVBJBMHSBSF-UHFFFAOYSA-N
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Description

Tricyclo[12311~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,12,17-pentol is a complex organic compound characterized by its unique tricyclic structure and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,12,17-pentol typically involves multi-step organic reactions. The process begins with the formation of the tricyclic core, followed by the introduction of hydroxyl groups at specific positions. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and protecting groups to ensure selective functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The scalability of the synthesis process is crucial for industrial applications, requiring precise control over reaction conditions and reagent quality.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,12,17-pentol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: Halogenation and other substitution reactions can occur at specific positions on the tricyclic ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Halogenating agents: Chlorine (Cl₂), bromine (Br₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,12,17-pentol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,12,17-pentol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. Additionally, its tricyclic structure may enable it to fit into unique binding sites, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,12,17-pentol is unique due to its specific arrangement of hydroxyl groups and its tricyclic structure. This configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

22756-47-4

Molecular Formula

C19H22O5

Molecular Weight

330.4 g/mol

IUPAC Name

tricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,8,9,12,17-pentol

InChI

InChI=1S/C19H22O5/c20-13-3-6-18(23)19(24)10-12-2-5-17(22)15(9-12)14-8-11(7-13)1-4-16(14)21/h1-2,4-5,8-9,13,18-24H,3,6-7,10H2

InChI Key

LUOQVBJBMHSBSF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(CC2=CC(=C(C=C2)O)C3=C(C=CC(=C3)CC1O)O)O)O

Origin of Product

United States

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